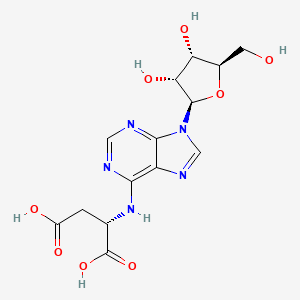

Succinyladenosine

Description

This compound is a natural product found in Brassica napus, Zea mays, and other organisms with data available.

Properties

IUPAC Name |

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGZCEJTCKHMRL-VWJPMABRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4542-23-8 | |

| Record name | Succinoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 238 °C | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Succinyladenosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyladenosine (S-Ado) is a purine (B94841) nucleoside that serves as a critical biomarker for the rare autosomal recessive disorder, adenylosuccinate lyase (ADSL) deficiency. This inherited metabolic disease disrupts the de novo purine synthesis pathway, leading to the accumulation of this compound and another key metabolite, succinylaminoimidazolecarboxamide riboside (SAICAr), in bodily fluids. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its role in biochemical pathways, the pathophysiology of ADSL deficiency, and established experimental protocols for its analysis.

Chemical Structure and Properties

This compound is structurally composed of an adenosine (B11128) molecule linked to a succinyl group at the N6 position of the adenine (B156593) base. Its systematic IUPAC name is (2S)-2-({9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}amino)butanedioic acid.[1]

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₇N₅O₈ | [1][2] |

| Average Molecular Weight | 383.31 g/mol | [1][3][4] |

| Monoisotopic Molecular Weight | 383.107712545 Da | [1] |

| IUPAC Name | (2S)-2-({9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}amino)butanedioic acid | [1][3] |

| CAS Number | 4542-23-8 | [1][3][5] |

| Physical Description | Solid | [3] |

| Melting Point | 233 - 238 °C | [1][3] |

| Water Solubility (Predicted) | 7.62 g/L | [1] |

| pKa (Strongest Acidic) | 3.14 | [1] |

| pKa (Strongest Basic) | 4.58 | [1] |

| LogP (Predicted) | -1.3 to -3.9 | [1] |

Biological Role and Signaling Pathways

This compound is an intermediate in the purine nucleotide cycle. It is formed from the dephosphorylation of adenylosuccinate (S-AMP) by 5'-nucleotidases.[5][6] Under normal physiological conditions, adenylosuccinate is rapidly converted to adenosine monophosphate (AMP) and fumarate (B1241708) by the enzyme adenylosuccinate lyase (ADSL).

Adenylosuccinate Lyase (ADSL) Deficiency

In individuals with ADSL deficiency, the impaired function of this enzyme leads to the accumulation of its substrates, S-AMP and succinylaminoimidazolecarboxamide ribotide (SAICAR). These are subsequently dephosphorylated to this compound and SAICAr, respectively, which are then found in high concentrations in the cerebrospinal fluid (CSF), urine, and plasma. The accumulation of these metabolites is the biochemical hallmark of ADSL deficiency, a condition characterized by a spectrum of neurological symptoms including psychomotor retardation, autistic features, and epilepsy.

Experimental Protocols

Chemical Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of N6-succinyladenosine can be adapted from general methods for N6-acylation of adenosine, which typically involve the protection of the ribose hydroxyl groups, followed by acylation of the N6-amino group, and subsequent deprotection.

General Workflow for Chemical Synthesis:

Note: The specific reagents and reaction conditions would need to be optimized. Protecting groups such as acetyl (Ac) or benzoyl (Bz) are commonly used for the N6-amino group in nucleoside chemistry and are typically removed by treatment with a base like ammonia (B1221849) or methylamine.

Enzymatic Synthesis of this compound

An alternative to chemical synthesis is the enzymatic production of this compound. This can be achieved by incubating its precursor, adenylosuccinic acid (S-AMP), with a 5'-nucleotidase.

Protocol Outline:

-

Substrate Preparation: Prepare a solution of adenylosuccinic acid in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Enzyme Addition: Add a purified 5'-nucleotidase to the S-AMP solution.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by heat inactivation or the addition of a chemical inhibitor.

-

Purification: Purify the resulting this compound from the reaction mixture using techniques such as HPLC.

Quantification of this compound in Biological Fluids

The gold standard for the diagnosis of ADSL deficiency is the quantification of this compound and SAICAr in urine or CSF. High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation and Extraction Workflow:

HPLC Method Parameters (Example):

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV absorbance at approximately 268 nm |

| Injection Volume | 10 - 50 µL |

LC-MS/MS Method: LC-MS/MS offers higher sensitivity and specificity. The separation is typically achieved using a similar HPLC setup, and detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for this compound.

Conclusion

This compound is a pivotal molecule in the diagnosis and study of adenylosuccinate lyase deficiency. A thorough understanding of its chemical properties, biological functions, and the analytical methods for its detection is essential for researchers and clinicians in the field of inborn errors of metabolism. The protocols and data presented in this guide provide a solid foundation for further investigation into the pathophysiology of ADSL deficiency and the development of potential therapeutic interventions.

References

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

The Pivotal Role of Succinyladenosine in Purine Metabolism: A Technical Guide for Researchers

An In-depth Examination of a Key Biomarker and its Implications in Metabolic Disease

This technical guide provides a comprehensive overview of the function of succinyladenosine (S-Ado) in purine (B94841) metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, enzymatic kinetics, and analytical methodologies related to this compound. It further explores the pathological consequences of its accumulation in adenylosuccinate lyase deficiency, offering insights into the molecular underpinnings of this rare metabolic disorder.

This compound: An Overview

This compound is a modified nucleoside that, under normal physiological conditions, is not a direct intermediate in the primary de novo purine biosynthesis pathway. Its significance lies in its accumulation as a dephosphorylated byproduct of adenylosuccinate (S-AMP) in the presence of a dysfunctional adenylosuccinate lyase (ADSL) enzyme.[1][2] The presence of this compound, along with succinylaminoimidazolecarboxamide riboside (SAICAr), in cerebrospinal fluid (CSF), urine, and plasma is a hallmark biochemical indicator of Adenylosuccinate Lyase Deficiency (ADSLD), a rare autosomal recessive metabolic disorder characterized by severe neurological impairments.[1][2][3]

The Role of Adenylosuccinate Lyase (ADSL) in Purine Metabolism

ADSL is a crucial enzyme that catalyzes two non-sequential steps in the purine nucleotide biosynthetic pathway, both involving the cleavage of a succinyl group to release fumarate.[4]

-

Conversion of SAICAR to AICAR: In the de novo purine synthesis pathway, ADSL converts 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[4]

-

Conversion of S-AMP to AMP: In the final steps of AMP synthesis and within the purine nucleotide cycle, ADSL converts adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP).[4]

A deficiency in ADSL activity leads to the accumulation of its substrates, SAICAR and S-AMP. These phosphorylated compounds are then dephosphorylated by 5'-nucleotidases to their respective nucleoside forms, SAICAr and this compound (S-Ado), which are subsequently released into the extracellular space and body fluids.[1]

The Purine Nucleotide Cycle and this compound's Precursor

The purine nucleotide cycle is a critical pathway in muscle and brain tissue for the conservation of the adenine (B156593) nucleotide pool and for providing intermediates for the citric acid cycle. The cycle involves the deamination of AMP to IMP, followed by the synthesis of adenylosuccinate from IMP and aspartate, and finally the cleavage of adenylosuccinate by ADSL to regenerate AMP and produce fumarate. It is in this cycle that S-AMP, the direct precursor to this compound in ADSLD, is formed.

Quantitative Data

The concentration of this compound is a critical diagnostic marker for ADSLD. The following tables summarize key quantitative data related to ADSL kinetics and this compound concentrations in biological fluids.

Table 1: Kinetic Parameters of Human Wild-Type Adenylosuccinate Lyase

| Substrate | Km (μM) | kcat (s-1) | Reference |

| SAICAR | 2.35 | 90 | [1][5] |

| S-AMP | 1.79 | 97 | [1][5] |

Table 2: this compound Concentrations in Biological Fluids

| Biological Fluid | Condition | This compound Concentration | Reference |

| Cerebrospinal Fluid (CSF) | Normal | 1.1 ± 0.4 μmol/L | [6] |

| Cerebrospinal Fluid (CSF) | ADSL Deficiency | Up to 673.50 μmol/L | [7] |

| Urine | Normal | 0 - 30.2 mmol/mol creatinine | [7] |

| Urine | ADSL Deficiency | 96.9 - 281.9 mmol/mol creatinine | [7] |

Experimental Protocols

Accurate measurement of this compound and ADSL activity is crucial for the diagnosis and study of ADSLD.

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological fluids.

Sample Preparation (CSF):

-

Thaw frozen CSF samples on ice.

-

Centrifuge at 14,000 x g for 5 minutes to remove any cellular debris.

-

Transfer the supernatant to a new tube.

-

For protein precipitation, add a 3-fold excess of cold acetonitrile (B52724) containing an internal standard (e.g., isotopically labeled this compound).

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Adenylosuccinate Lyase (ADSL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of ADSL by monitoring the decrease in absorbance as S-AMP is converted to AMP.[8]

Reagents:

-

Assay Buffer: 40 mM Tris-HCl, pH 7.4.

-

Substrate: Adenylosuccinate (S-AMP) solution in assay buffer.

-

Enzyme: Cell lysate or purified ADSL.

Procedure:

-

Pre-warm the assay buffer and substrate solution to 25°C.

-

In a quartz cuvette, mix the assay buffer and the S-AMP solution.

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the decrease in absorbance at 282 nm for 30-60 seconds using a spectrophotometer.

-

The rate of absorbance change is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient difference between S-AMP and AMP at 282 nm (Δε = 10,000 M-1cm-1).[8]

Pathophysiology of this compound Accumulation

The accumulation of this compound and SAICAr in ADSLD is believed to be neurotoxic, leading to the severe neurological symptoms observed in patients.[2][9] The exact molecular mechanisms of this neurotoxicity are still under investigation, but several hypotheses have been proposed:

-

Disruption of the Purinosome: ADSL is a component of the purinosome, a multi-enzyme complex that channels intermediates in the de novo purine synthesis pathway.[10] The absence of functional ADSL can disrupt the formation and function of the purinosome, leading to metabolic inefficiency and the accumulation of toxic intermediates.[10]

-

Direct Neurotoxicity of SAICAr and S-Ado: While the direct signaling roles of this compound are not well-defined, it is hypothesized that the accumulation of both S-Ado and particularly SAICAr contributes to neuronal dysfunction.[9] The ratio of S-Ado to SAICAr in the CSF has been correlated with the severity of the clinical phenotype, with a lower ratio associated with more severe outcomes, suggesting a primary toxic role for SAICAr.[11][12]

-

Mitochondrial Dysfunction and Oxidative Stress: Emerging evidence suggests that purine metabolism is closely linked to mitochondrial function. While direct studies on this compound are limited, alterations in purine nucleotide levels can impact mitochondrial bioenergetics and increase oxidative stress.

-

Impaired Ciliogenesis and DNA Damage Signaling: Recent studies have shown that ADSL depletion can lead to defects in primary ciliogenesis and increased DNA damage signaling, potentially contributing to the neurodevelopmental aspects of the disease.[13][14]

Conclusion and Future Directions

This compound serves as a critical biomarker for the diagnosis of adenylosuccinate lyase deficiency. While its direct biological functions remain largely unexplored, its accumulation, alongside SAICAr, is central to the pathophysiology of this devastating neurological disorder. Future research should focus on elucidating the precise molecular mechanisms of succinylpurine-induced neurotoxicity, exploring the potential of this compound and its related metabolites as therapeutic targets, and developing novel therapeutic strategies to alleviate the neurological consequences of ADSLD. A deeper understanding of the interplay between ADSL, the purinosome, and mitochondrial function will be pivotal in advancing our knowledge and treatment of this and other related metabolic diseases.

References

- 1. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metabolicsupportuk.org [metabolicsupportuk.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification and determination of this compound in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADSL deficiency - ADENYLOSUCCINATE LYASE DEFICIENCY [adenylosuccinatelyasedeficiency.com]

- 8. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Child with adenylosuccinate lyase deficiency caused by a novel complex heterozygous mutation in the ADSL gene: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orphanet: Adenylosuccinate lyase deficiency [orpha.net]

- 11. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 12. Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pathway-specific effects of ADSL deficiency on neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elifesciences.org [elifesciences.org]

The Succinyladenosine Biosynthesis Pathway in Humans: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the succinyladenosine biosynthesis pathway in humans. The pathway is a critical component of de novo purine (B94841) synthesis, leading to the formation of adenosine (B11128) monophosphate (AMP), a fundamental building block for nucleic acids and a key molecule in cellular energy metabolism. This document details the core enzymes, their kinetics, relevant experimental protocols, and the regulatory mechanisms that govern this vital metabolic route.

Core Pathway Overview

The biosynthesis of this compound, more accurately termed adenylosuccinate or this compound monophosphate (S-AMP), is a two-step enzymatic process that converts inosine (B1671953) monophosphate (IMP) to AMP. This conversion is central to the de novo synthesis of purines and is also a key component of the purine nucleotide cycle, which is particularly active in muscle tissue.[1]

The two key enzymes involved in this pathway are:

-

Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the GTP-dependent condensation of IMP and the amino acid L-aspartate to form adenylosuccinate.[2][3]

-

Adenylosuccinate Lyase (ADSL): This enzyme cleaves adenylosuccinate to yield AMP and fumarate (B1241708).[4][5] Fumarate can then enter the citric acid cycle, linking purine nucleotide metabolism with cellular energy production.

A deficiency in ADSL leads to a rare autosomal recessive metabolic disorder known as adenylosuccinate lyase deficiency, characterized by the accumulation of dephosphorylated substrates, this compound (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), in bodily fluids, leading to severe neurological symptoms.[6][7][8]

Enzymology and Kinetics

The efficiency and regulation of the this compound biosynthesis pathway are dictated by the kinetic properties of its core enzymes, ADSS and ADSL.

Adenylosuccinate Synthetase (ADSS)

ADSS catalyzes the first committed step in the conversion of IMP to AMP. In vertebrates, two isozymes of ADSS exist, one primarily involved in de novo purine biosynthesis and the other in the purine nucleotide cycle.[2] The reaction requires GTP as an energy source and involves the formation of a 6-phosphoryl-IMP intermediate.[9]

While extensive kinetic data is available for the E. coli enzyme, detailed kinetic parameters for the human enzyme are less readily available in the literature. A mathematical model based on experimental data from E. coli provides the following kinetic constants:

| Substrate/Inhibitor | Parameter | Value (mM) |

| GTP | Km | 0.023[10] |

| IMP | Km | 0.02[10] |

| Aspartate | Km | 0.3[10] |

| Mg2+ | Km | 0.08[10] |

| GMP | Ki | 0.024[10] |

| GDP | Ki | 0.008[10] |

| AMP | Ki | 0.01[10] |

| Adenylosuccinate | Ki | 0.0075[10] |

| Succinate | Ki | 8[10] |

Table 1: Kinetic Parameters of E. coli Adenylosuccinate Synthetase. This table summarizes the Michaelis-Menten constants (Km) for substrates and the inhibition constants (Ki) for various inhibitors of the E. coli ADSS enzyme, as determined by a mathematical model.[10]

Adenylosuccinate Lyase (ADSL)

ADSL is a bifunctional enzyme that catalyzes two separate reactions in purine biosynthesis: the conversion of SAICAR to AICAR and the conversion of adenylosuccinate to AMP and fumarate.[5] Kinetic studies on recombinant human ADSL have provided detailed parameters for its activity.

| Substrate | Parameter | Value |

| Adenylosuccinate (SAMP) | Km | 1.79 µM[11] |

| kcat | 97 s-1[11] | |

| SAICAR | Km | 2.35 µM |

| kcat | 90 s-1 | |

| Inhibitor | Parameter | Value |

| AICAR | Ki | 11.3 µM |

| AMP | Ki | 9.2 µM |

| Fumarate | Kii, Kis | 2.3 mM, 2.8 mM |

Table 2: Kinetic Parameters of Human Adenylosuccinate Lyase. This table presents the Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat) for the substrates of human ADSL, as well as the inhibition constants (Ki) for its products. The data indicates that AICAR and AMP are competitive inhibitors, while fumarate exhibits noncompetitive inhibition.[11]

Experimental Protocols

Adenylosuccinate Synthetase (ADSS) Enzyme Assay

A continuous spectrophotometric assay can be used to determine ADSS activity by coupling the production of GDP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Principle: The GDP produced is converted to GTP by pyruvate kinase, which simultaneously converts phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Substrates: IMP, L-aspartate, GTP

-

Coupling Enzymes: Pyruvate kinase, Lactate dehydrogenase

-

Phosphoenolpyruvate (PEP)

-

NADH

Procedure:

-

Prepare a reaction mixture containing assay buffer, IMP, L-aspartate, PEP, NADH, and the coupling enzymes.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of ADSS enzyme solution.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Adenylosuccinate Lyase (ADSL) Enzyme Assay

A direct, continuous spectrophotometric assay is commonly used to measure ADSL activity.

Principle: The cleavage of adenylosuccinate to AMP and fumarate results in a decrease in absorbance at 280 nm.

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.[12]

-

Substrate: 1.72 mM Adenylosuccinic Acid (ASA) in Assay Buffer (prepare fresh).[12]

-

Enzyme Solution: 0.2 - 0.4 units/mL of ADSL in cold Assay Buffer.[12]

Procedure:

-

In a cuvette, mix 2.80 mL of Assay Buffer and 0.10 mL of ASA solution.[12]

-

Equilibrate to 25°C and monitor the absorbance at 280 nm until it is stable.[12]

-

Initiate the reaction by adding 0.10 mL of the Enzyme Solution.[12]

-

Immediately mix by inversion and record the decrease in A280nm for approximately 5 minutes.[12]

-

Determine the rate of change in absorbance per minute (ΔA280nm/min) from the maximum linear rate.[12]

-

Calculate the enzyme activity using the molar extinction coefficient difference between adenylosuccinate and its products.

Quantification of this compound by LC-MS/MS

This method is crucial for the diagnosis of ADSL deficiency.

Principle: Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for sensitive and specific quantification of this compound and SAICAr in biological fluids like urine, plasma, and cerebrospinal fluid.[13][14][15]

Sample Preparation:

-

For urine samples, a simple dilution is often sufficient.[15]

-

For plasma or dried blood spots, a protein precipitation step with an organic solvent (e.g., methanol) is required.[13][14]

-

Internal standards (isotopically labeled this compound and SAICAr) are added to the sample prior to processing.[13]

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved using a reversed-phase C18 column with a gradient elution of mobile phases containing a weak acid (e.g., formic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[14][15]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for the analytes and internal standards.[13][15]

Regulation of the Pathway

The this compound biosynthesis pathway is tightly regulated to ensure appropriate levels of purine nucleotides.

Allosteric Regulation

The de novo purine synthesis pathway is subject to feedback inhibition by its end products, including AMP and GMP. These nucleotides can allosterically inhibit the early enzymes of the pathway, thereby controlling the overall flux. Specifically for the conversion of IMP to AMP, AMP acts as a competitive inhibitor of adenylosuccinate synthetase with respect to IMP.[10]

The Purinosome: A Metabolon for Purine Synthesis

In human cells, the enzymes of the de novo purine biosynthesis pathway, including ADSS and ADSL, can co-localize to form a dynamic multi-enzyme complex known as the purinosome.[16][17][18] This complex is thought to enhance the efficiency of the pathway by channeling unstable intermediates between successive enzymes.[19]

The assembly of the purinosome is a regulated process, influenced by the cellular concentration of purines. Under purine-depleted conditions, the enzymes cluster together to form the purinosome, and this assembly is reversible upon the addition of purines.[18] The formation of the purinosome is also linked to the cell cycle, with the highest number of purinosome-containing cells observed in the G1 phase when the demand for purines is high.[17] The purinosome is often found associated with mitochondria, which provide substrates for the pathway.[16]

Signaling Pathways and Visualizations

The following diagrams illustrate the core this compound biosynthesis pathway, its regulation, and a typical experimental workflow.

Caption: The core this compound biosynthesis pathway.

Caption: Feedback regulation of adenylosuccinate synthetase.

Caption: Workflow for the ADSL spectrophotometric assay.

Conclusion

The this compound biosynthesis pathway represents a critical juncture in purine metabolism, essential for the production of AMP. The enzymes ADSS and ADSL are central to this process, and their dysfunction has severe clinical consequences. This guide provides a foundational understanding of the pathway's biochemistry, kinetics, and regulation, offering valuable information for researchers investigating purine metabolism, developing novel therapeutics, and diagnosing related metabolic disorders. Further research into the specific kinetics and allosteric regulation of human ADSS isoforms will provide a more complete picture of this vital metabolic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 5. ADSL adenylosuccinate lyase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sequencing.com [sequencing.com]

- 8. medlink.com [medlink.com]

- 9. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. The Purinosome: A Case Study for a Mammalian Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purinosome formation as a function of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The purinosome, a multi-protein complex involved in the de novo biosynthesis of purines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of purinosome assembly in cell-based model systems with de novo purine synthesis and salvage pathway deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Adenylosuccinate Lyase in Purine Metabolism and the Pathogenesis of its Deficiency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinate lyase (ADSL) is a critical enzyme in the de novo purine (B94841) synthesis pathway and the purine nucleotide cycle, catalyzing two separate but chemically similar β-elimination reactions. Its dysfunction leads to adenylosuccinate lyase deficiency (ADSLD), a rare and severe autosomal recessive metabolic disorder. This guide provides a comprehensive technical overview of the role of ADSL in the formation of succinyladenosine, the biochemical and structural basis of its function, and the molecular consequences of its deficiency. Detailed experimental protocols for studying ADSL and its substrates are provided, alongside quantitative data on enzyme kinetics and metabolite accumulation in ADSLD patients. Furthermore, key biochemical pathways and experimental workflows are visualized to facilitate a deeper understanding of this crucial enzyme and its associated pathology.

Introduction

Adenylosuccinate lyase (ADSL) is a homotetrameric enzyme that plays a dual role in purine nucleotide biosynthesis.[1][2] It participates in two non-consecutive steps: the conversion of 5-aminoimidazole-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate (B1241708), and the conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP) and fumarate.[2][3] Both reactions are essential for the production of purine nucleotides, which are fundamental building blocks for DNA and RNA, as well as key molecules in cellular energy metabolism and signaling.[4][5]

Mutations in the ADSL gene lead to adenylosuccinate lyase deficiency (ADSLD), a neurometabolic disorder characterized by a wide spectrum of clinical presentations, including severe psychomotor retardation, epilepsy, and autistic features.[5][6] The hallmark of ADSLD is the accumulation of dephosphorylated substrates of ADSL, namely this compound (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), in the cerebrospinal fluid (CSF) and urine of affected individuals.[6][7] The ratio of these metabolites, particularly in the CSF, has been shown to correlate with the clinical severity of the disease.[7][8]

This technical guide aims to provide a detailed resource for researchers and professionals in drug development by consolidating the current knowledge on ADSL's function, its role in this compound formation, and the methodologies used to study this enzyme and its associated disorder.

Biochemical Role and Catalytic Mechanism

ADSL is a member of the aspartase/fumarase superfamily of enzymes, which catalyze β-elimination reactions.[8] The enzyme functions as a homotetramer, with each active site being formed by residues from three of the four subunits.[2][8]

Dual Substrate Specificity

ADSL catalyzes two distinct reactions within the purine biosynthetic pathways:

-

De Novo Purine Synthesis: In the eighth step of this pathway, ADSL converts SAICAR to AICAR and fumarate.[2]

-

Purine Nucleotide Cycle: ADSL cleaves S-AMP to yield AMP and fumarate, a crucial step in the conversion of inosine (B1671953) monophosphate (IMP) to AMP.[2]

Catalytic Mechanism

The catalytic reaction of ADSL proceeds via a general acid/base mechanism through an E1cb elimination reaction.[2] The currently accepted model suggests that a serine residue acts as the catalytic base, abstracting a proton from the β-carbon of the substrate. This is followed by proton donation from a histidine residue, acting as the catalytic acid, which leads to the cleavage of the C-N bond and the release of fumarate.[4] The reaction follows an ordered uni-bi mechanism where fumarate is released from the active site before AMP.[3][9]

Data Presentation: Quantitative Analysis

Kinetic Parameters of Human Adenylosuccinate Lyase

The kinetic properties of recombinant human ADSL have been characterized, providing insights into its catalytic efficiency with both of its substrates.

| Substrate | Km (µM) | kcat (s-1) | Reference |

| SAICAR | 2.35 | 90 | [9] |

| S-AMP | 1.79 | 97 | [9] |

Metabolite Concentrations in ADSL Deficiency Patients

The diagnosis of ADSLD relies on the detection of elevated levels of SAICAr and S-Ado in bodily fluids. The following table summarizes representative concentration ranges found in patients.

| Metabolite | Fluid | Patient Concentration Range | Normal Range | Reference |

| This compound (S-Ado) | Urine (mmol/mol creatinine) | 96.9 - 281.9 | 0 - 30.2 | [10] |

| CSF (µmol/L) | 673.50 | 0.74 - 4.92 | [10] | |

| Succinylaminoimidazole carboxamide riboside (SAICAr) | Urine (mmol/mol creatinine) | ~223.3 | 0 - 0.8 | [8] |

| S-Ado/SAICAr Ratio | CSF | < 1 (Fatal Neonatal) | - | [7] |

| ~1 (Type I - Severe) | - | [7] | ||

| ≥ 2 (Type II - Moderate/Mild) | - | [7] |

Experimental Protocols

Recombinant Human ADSL Expression and Purification

This protocol describes the expression of N-terminal histidine-tagged human ADSL in E. coli and its subsequent purification.

Materials:

-

pET-14b vector containing the full-length human ADSL gene

-

E. coli Rosetta 2(DE3)pLysS competent cells

-

LB broth with appropriate antibiotics

-

Isopropyl-β-D-thiogalactopyranoside (IPTG)

-

Nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) resin

-

Thrombin

-

Sephadex G-100 gel filtration column

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 5 mM HEPES pH 7.0, 150 mM KCl, 2 mM DTT)[4]

Procedure:

-

Transform the pET-14b-ADSL plasmid into E. coli Rosetta 2(DE3)pLysS cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with a final concentration of 40 µM IPTG and continue to grow at a lower temperature (e.g., 25°C) overnight.[9]

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged ADSL with elution buffer.

-

For tag removal, dialyze the eluted protein against dialysis buffer and incubate with thrombin overnight at 4°C.[1]

-

Further purify the untagged ADSL using a Sephadex G-100 gel filtration column.[1]

-

Concentrate the purified protein and store at -80°C.

Spectrophotometric Enzyme Activity Assay

This assay measures ADSL activity by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.

Materials:

-

Purified ADSL enzyme

-

50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA

-

1.72 mM Adenylosuccinic acid (ASA) solution in buffer (prepare fresh)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Set the spectrophotometer to 280 nm and equilibrate to 25°C.

-

In a quartz cuvette, mix 2.80 mL of buffer and 0.10 mL of ASA solution.

-

Equilibrate the mixture in the spectrophotometer for 3-5 minutes until the absorbance is stable.

-

Initiate the reaction by adding 0.10 mL of the enzyme solution (containing 0.2-0.4 units/mL).

-

Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.

-

Calculate the rate of reaction (ΔA280nm/minute) from the initial linear portion of the curve.

-

A blank reaction is run by adding buffer instead of the enzyme solution.

-

One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 and 25°C.

Quantification of this compound and SAICAr by HPLC

This method is used for the diagnostic confirmation of ADSLD by measuring the levels of S-Ado and SAICAr in urine or CSF.

Materials:

-

Urine or CSF sample

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., isocratic ion-pairing reverse-phase conditions)[11]

-

S-Ado and SAICAr standards

Procedure:

-

Prepare patient samples (urine or CSF), which may require centrifugation or filtration.

-

Prepare a series of S-Ado and SAICAr standards of known concentrations to generate a standard curve.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a defined volume of the prepared sample onto the column.

-

Elute the compounds isocratically and monitor the absorbance at a specific wavelength (e.g., 260 nm).

-

Identify the peaks corresponding to S-Ado and SAICAr by comparing their retention times with those of the standards.

-

Quantify the concentration of S-Ado and SAICAr in the sample by integrating the peak areas and comparing them to the standard curve.

Site-Directed Mutagenesis of ADSL

This protocol allows for the introduction of specific mutations into the ADSL gene to study their effects on enzyme structure and function.

Materials:

-

Plasmid containing the wild-type ADSL cDNA (e.g., hADSL-pCR3.1)[12]

-

Site-directed mutagenesis kit (e.g., QuikChange II)

-

Custom-designed mutagenic primers

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Design forward and reverse primers containing the desired mutation.

-

Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid.

-

Digest the parental (non-mutated) DNA template with DpnI enzyme, which specifically cleaves methylated DNA.

-

Transform the mutated plasmid into competent E. coli cells.

-

Select for transformed cells on appropriate antibiotic plates.

-

Isolate the plasmid DNA from selected colonies and verify the presence of the desired mutation by DNA sequencing.

X-ray Crystallography for ADSL Structure Determination

This protocol outlines the general steps for determining the three-dimensional structure of ADSL.

Materials:

-

Highly purified and concentrated ADSL protein (e.g., 10 mg/mL)[4]

-

Crystallization screens and plates

-

Cryoprotectant solution (e.g., 26% (w/v) PEG 6000, 0.1 M Tris pH 8.0)[4]

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Screen for initial crystallization conditions using various commercially available or custom-made screens.

-

Optimize the promising crystallization conditions by varying precipitant concentration, pH, and temperature.

-

Grow single, diffraction-quality crystals of ADSL.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-freeze the crystals in liquid nitrogen.

-

Mount the frozen crystal on the X-ray diffractometer.

-

Collect X-ray diffraction data.

-

Process the diffraction data to determine the space group and unit cell parameters.

-

Solve the crystal structure using molecular replacement (if a homologous structure is available) or experimental phasing methods.

-

Refine the atomic model against the diffraction data and validate the final structure.

Mandatory Visualizations

Caption: Dual catalytic roles of Adenylosuccinate Lyase (ADSL).

Caption: Metabolic consequences of ADSL deficiency.

Caption: Workflow for spectrophotometric ADSL activity assay.

Conclusion and Future Directions

Adenylosuccinate lyase is an indispensable enzyme in purine metabolism, and its deficiency leads to devastating neurological consequences. The accumulation of this compound and SAICAr serves as a direct biochemical indicator of the enzymatic block. Understanding the intricate details of ADSL's structure, function, and the pathophysiology of its deficiency is paramount for the development of therapeutic strategies. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of ADSLD and to explore potential treatments, such as enzyme replacement therapy, gene therapy, or small molecule approaches to restore or bypass the deficient enzymatic activity. Future research should continue to focus on the precise molecular mechanisms by which the accumulation of succinylpurines leads to neurotoxicity, which will be crucial for the design of effective interventions for this debilitating disorder.

References

- 1. Expression, purification, and characterization of stable, recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orphanet: Adenylosuccinate lyase deficiency [orpha.net]

- 6. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Proton MR Spectroscopy Findings in Adenylosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical and molecular characterization of patients with adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular characterization of the AdeI mutant of Chinese hamster ovary Cells: a cellular model of adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Succinyladenosine: A Technical Guide for Researchers

Unveiling a Key Biomarker in Purine (B94841) Metabolism

The study of succinyladenosine is intrinsically linked to the rare autosomal recessive metabolic disorder, Adenylosuccinate Lyase Deficiency (ADSLD). This in-depth guide provides a comprehensive overview of the discovery, history, and ongoing research into this compound, tailored for researchers, scientists, and professionals in drug development.

First described in 1984 by Jaeken and van den Berghe, ADSLD was identified through the detection of previously unknown compounds, succinylaminoimidazolecarboxamide riboside (SAICAr) and this compound (S-Ado), in the cerebrospinal fluid (CSF), plasma, and urine of patients presenting with severe psychomotor delay and autistic features.[1] This discovery marked the first identification of a defect in the de novo purine synthesis pathway in humans and established this compound as a critical biomarker for this condition.[2]

The Biochemical Role of this compound and Adenylosuccinate Lyase

Adenylosuccinate lyase (ADSL) is a crucial enzyme that catalyzes two distinct steps in purine metabolism:

-

De Novo Purine Synthesis: ADSL converts succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR).[3][4]

-

Purine Nucleotide Cycle: It cleaves adenylosuccinate (S-AMP) to form adenosine (B11128) monophosphate (AMP) and fumarate.[1][5]

In individuals with ADSL deficiency, the impaired function of this enzyme leads to the accumulation of its two substrates, SAICAR and S-AMP. These are subsequently dephosphorylated to their respective nucleosides, SAICAr and this compound (S-Ado), which are then released into bodily fluids.[5][6] The presence of these succinylpurines is the hallmark of ADSLD.[5] While the exact pathophysiology is not fully understood, it is hypothesized that the accumulation of these compounds, particularly SAICAr, may have neurotoxic effects.[4][5]

Clinical Manifestations and Diagnosis of ADSL Deficiency

ADSL deficiency presents a wide spectrum of clinical severity, generally categorized into three forms: a fatal neonatal form, a severe form (type I), and a milder form (type II).[1][2] Clinical presentations are primarily neurological and can include:

-

Severe psychomotor retardation

-

Microcephaly

-

Early-onset seizures

-

Hypotonia

Diagnosis is achieved by detecting elevated levels of SAICAr and this compound in urine, CSF, and plasma using techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry.[1][5]

Quantitative Data in this compound Research

The following tables summarize key quantitative data related to this compound and ADSL.

Table 1: this compound and SAICAr Concentrations in ADSL Deficiency

| Analyte | Fluid | Patient Group | Concentration Range (µmol/L) | Control Group | Concentration Range (µmol/L) |

| This compound (S-Ado) | CSF | Children with ADSLD | 100 - 500[6] | Children | 1.1 ± 0.4[7] |

| This compound (S-Ado) | Dried Blood Spots | ADSLD Patients (n=5) | 1.5 - 21.3[8] | Control Subjects (n=31) | 0.06 - 0.14[8] |

| SAICAr | Dried Blood Spots | ADSLD Patients (n=5) | 0.03 - 4.7[8] | Control Subjects (n=31) | 0 - 0.026[8] |

Table 2: this compound Levels in Urine of ADSLD Patients

| Patient | Age | This compound (mmol/mol creatinine) | Normal Range (mmol/mol creatinine) |

| F1 | - | 281.9 | 0 - 30.2 |

| F3-2 | - | 96.9 | 0 - 30.2 |

| F3-3 | - | 123.8 | 0 - 30.2 |

| Data from a study by Donti et al., 2016.[9] |

Table 3: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL)

| Substrate | kcat (s⁻¹) | Km (µM) |

| SAICAR | 90 | 2.35 |

| S-AMP | 97 | 1.79 |

| Kinetic constants determined at pH 7.0 and 25°C.[10][11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound.

Method 1: HPLC for this compound in Cerebrospinal Fluid

This method involves solid-phase extraction followed by reversed-phase HPLC with UV detection.

1. Sample Preparation:

- Cerebrospinal fluid (CSF) is collected.

- Solid-phase extraction is employed to isolate and concentrate the nucleosides.

2. Chromatographic Separation:

- A C18 reversed-phase HPLC column is used.

- The mobile phase composition and gradient are optimized to separate this compound from other components in the CSF.

3. Detection:

- UV detection is used to identify and quantify this compound based on its characteristic absorbance spectrum.

4. Confirmation:

- The identity of the isolated compound is confirmed using high-performance liquid chromatography-negative-ion electrospray ionization mass spectrometry.[7]

Method 2: Tandem Mass Spectrometry (LC-MS/MS) for Succinylpurines in Dried Blood Spots

This method allows for high-throughput screening of newborns for ADSL deficiency.

1. Sample Preparation:

- Dried blood spots (DBS) are punched and the analytes are extracted.

- Isotopically labeled internal standards (SAdo-¹³C₄ and SAICAr-¹³C₄) are added for quantification.[8]

2. Chromatographic Separation:

- Analytes are separated on a Symmetry-C18 column.[8]

3. Mass Spectrometry Detection:

- Positive electrospray ionization is used.

- Detection is performed in the selected reaction monitoring (SRM) mode for high sensitivity and specificity.[8]

4. Quantification:

- The concentration of SAICAr and S-Ado is determined by comparing the signal of the native analyte to its corresponding isotopically labeled internal standard.[8]

Method 3: Enzyme Kinetic Assays for ADSL Activity

These assays are performed to characterize the catalytic efficiency of the ADSL enzyme.

1. Enzyme Preparation:

2. Assay Conditions:

- Experiments are conducted using a UV-Vis spectrophotometer at 25°C.[12]

- The reaction buffer is maintained at a specific pH (e.g., pH 7.0).[10]

3. Kinetic Measurements:

- The rate of the reaction is monitored by measuring the change in absorbance as the substrate (SAICAR or S-AMP) is converted to the product.

- The initial velocities are measured at varying substrate concentrations.

4. Data Analysis:

- The kinetic parameters (kcat and Km) are determined by fitting the data to the Michaelis-Menten equation.[10]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and diagnostic workflows can aid in understanding the role of this compound in health and disease.

References

- 1. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medlink.com [medlink.com]

- 3. metabolicsupportuk.org [metabolicsupportuk.org]

- 4. Adenylosuccinate lyase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]

- 6. This compound | TargetMol [targetmol.com]

- 7. Identification and determination of this compound in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for adenylosuccinate lyase deficiency using tandem mass spectrometry analysis of succinylpurines in neonatal dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxic Cascade of Succinyladenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biochemical Basis of Neurotoxicity

Quantitative Data on Succinylpurine Accumulation and Neurotoxicity

The accumulation of succinylpurines is the biochemical hallmark of ADSL deficiency. The following tables summarize key quantitative findings from patient studies and experimental models.

| Clinical Phenotype | S-Ado/SAICAr Ratio in CSF | Reference |

| Neonatal Fatal Form | < 1 | [1] |

| Severe Childhood Form (Type I) | ~ 1 | [1] |

| Mild/Moderate Form (Type II) | > 2 | [1] |

Table 1: Correlation of S-Ado/SAICAr Ratio with Clinical Phenotype in ADSL Deficiency. This table illustrates the general correlation between the ratio of succinyladenosine to succinylaminoimidazolecarboxamide riboside in the cerebrospinal fluid and the severity of the clinical presentation in patients with ADSL deficiency.

| Analyte | Patient Plasma (Z-score) | Reference |

| This compound | 7.3 - 11.1 |

Table 2: Elevated this compound Levels in Plasma of ADSL Deficiency Patients. This table shows the significant elevation of this compound in the plasma of ADSL deficiency patients, represented as a Z-score compared to unaffected individuals.

Key Signaling Pathways in this compound-Induced Neurotoxicity

The accumulation of succinylpurines disrupts several critical signaling pathways in neurons, leading to cellular dysfunction and death. The following sections detail the key implicated pathways, with accompanying visual diagrams.

DNA Damage Signaling

Studies have shown that ADSL depletion leads to increased DNA damage signaling in neuronal and other cell types.[7] This is evidenced by the increased presence of markers like γH2AX, indicating DNA double-strand breaks.[8] The accumulation of succinylpurines is thought to induce replication stress, leading to the activation of DNA damage response pathways, which can ultimately trigger apoptosis if the damage is irreparable.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]

- 3. Adenylosuccinate lyase deficiency affects neurobehavior via perturbations to tyramine signaling in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathway-specific effects of ADSL deficiency on neurodevelopment | eLife [elifesciences.org]

- 8. Pathway-specific effects of ADSL deficiency on neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

Succinyladenosine Levels in Cerebrospinal Fluid vs. Urine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative levels of succinyladenosine in cerebrospinal fluid (CSF) and urine, focusing on its role as a key biomarker in Adenylosuccinate Lyase (ADSL) deficiency. This document provides a comprehensive overview of the underlying biochemistry, detailed analytical methodologies, and quantitative data to support research and drug development in this area.

Introduction: The Significance of this compound in ADSL Deficiency

Adenylosuccinate lyase (ADSL) deficiency is a rare autosomal recessive metabolic disorder that disrupts purine (B94841) metabolism.[1] The ADSL enzyme plays a crucial role in two distinct pathways: the de novo synthesis of purines and the purine nucleotide cycle.[2] A defect in the ADSL enzyme leads to the accumulation of two key substrates: succinylaminoimidazole carboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP).[1] These are subsequently dephosphorylated to succinylaminoimidazole carboxamide riboside (SAICAr) and this compound (S-Ado), which accumulate in bodily fluids, including cerebrospinal fluid (CSF), urine, and plasma.[3][4] Consequently, the detection and quantification of S-Ado and SAICAr are the primary methods for diagnosing ADSL deficiency.[5]

The clinical presentation of ADSL deficiency is heterogeneous, ranging from a fatal neonatal form to severe and milder forms with varying degrees of psychomotor retardation, seizures, and autistic features.[2][4] Interestingly, the absolute concentrations of S-Ado and SAICAr do not directly correlate with the severity of the disease.[6] However, the ratio of S-Ado to SAICAr in CSF has been shown to be inversely correlated with clinical severity, making the analysis of these biomarkers in CSF particularly important for prognosis.[7]

Data Presentation: this compound and SAICAr Levels

The following tables summarize the quantitative data for this compound (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in cerebrospinal fluid (CSF) and urine from patients with ADSL deficiency, alongside normal reference ranges.

Table 1: this compound (S-Ado) and SAICAr Levels in Cerebrospinal Fluid (CSF)

| Analyte | Patient Population | Concentration Range | Normal Reference Range |

| This compound (S-Ado) | ADSL Deficiency Patients | Markedly elevated; one case reported at 673.50 µmol/L[8] | 0.74–4.92 µmol/L[8] |

| SAICAr | ADSL Deficiency Patients | Markedly elevated[7] | Not typically detected |

| S-Ado/SAICAr Ratio | Fatal Neonatal Form | < 1[7] | Not Applicable |

| Type I (Severe) | ~ 1[7] | Not Applicable | |

| Type II (Mild/Moderate) | > 2[7] | Not Applicable |

Table 2: this compound (S-Ado) and SAICAr Levels in Urine

| Analyte | Patient Population | Concentration Range (mmol/mol creatinine) | Normal Reference Range (mmol/mol creatinine) |

| This compound (S-Ado) | ADSL Deficiency Patients | 96.9 - 281.9[8] | 0 - 30.2[8] |

| SAICAr | ADSL Deficiency Patients | Markedly elevated[2] | Not typically detected |

| S-Ado/SAICAr Ratio | Correlates with CSF ratio, but CSF is the preferred matrix for prognostic correlation.[7] |

Experimental Protocols

Accurate quantification of this compound and SAICAr is critical for the diagnosis and study of ADSL deficiency. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.[5]

Sample Collection and Preparation

Cerebrospinal Fluid (CSF):

-

Collection: CSF should be collected via lumbar puncture into sterile polypropylene (B1209903) tubes.[6]

-

Initial Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Storage: The supernatant should be transferred to a new polypropylene tube and frozen at -80°C until analysis.[6]

-

Sample Preparation for Analysis:

-

Dilution: Thaw the CSF sample and dilute it with an appropriate volume of mobile phase or a suitable buffer.

-

Protein Precipitation (for some LC-MS/MS methods): Add a cold organic solvent (e.g., acetonitrile) to the CSF sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then used for analysis.

-

Urine:

-

Collection: A random urine sample should be collected in a sterile container.

-

Initial Processing: Centrifuge the urine sample to remove any sediment.

-

Storage: Store the urine sample at -20°C or -80°C until analysis.

-

Sample Preparation for Analysis:

-

Dilution: Thaw the urine sample and dilute it with HPLC-grade water. The dilution factor may need to be adjusted based on the expected concentration of the analytes.[8]

-

Filtration: Filter the diluted urine sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.

-

HPLC-UV Method for Urine Purine Analysis (Adapted from Donti et al., 2016)[8]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Acquity UPLC BEH C18 column (1.7 µM, 2.1 x 50 mm) or equivalent.[8]

-

Mobile Phase:

-

Buffer A: 0.1% formic acid/2 mM ammonium (B1175870) acetate (B1210297) in water.[8]

-

Buffer B: 0.1% formic acid/2 mM ammonium acetate in methanol.[8]

-

-

Gradient Elution:

-

Start with 100% Buffer A.

-

Linear gradient to 40% Buffer B over 1.5 minutes.

-

Increase to 100% Buffer B at 1.8 minutes.

-

Re-equilibrate with 100% Buffer A for 2.5 minutes.[8]

-

-

Flow Rate: 0.5 mL/min.[8]

-

Detection: UV detection at a wavelength suitable for purines (e.g., 254 nm or 280 nm).

-

Quantification: Use external standards of this compound and SAICAr to create a calibration curve for quantification. Results are typically normalized to creatinine (B1669602) concentration.

LC-MS/MS Method for CSF and Urine Analysis

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and SAICAr are monitored.

-

Internal Standards: Stable isotope-labeled internal standards for this compound and SAICAr should be used for accurate quantification.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations containing the internal standard. The peak area ratio of the analyte to the internal standard is used for quantification.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the points of metabolic block in the purine synthesis pathways caused by ADSL deficiency, leading to the accumulation of succinyl-purines.

Caption: Metabolic pathways affected by ADSL deficiency.

Experimental Workflow Diagram

This diagram outlines the logical flow for the diagnosis of ADSL deficiency, from clinical suspicion to biochemical confirmation.

Caption: Diagnostic workflow for ADSL deficiency.

Conclusion

The measurement of this compound and SAICAr in both CSF and urine is fundamental for the diagnosis of ADSL deficiency. While urine analysis is a less invasive screening method, CSF analysis provides crucial prognostic information based on the S-Ado/SAICAr ratio. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and clinicians working to better understand, diagnose, and develop therapies for this debilitating disorder. The provided diagrams offer a clear visual representation of the metabolic consequences of ADSL deficiency and the diagnostic workflow.

References

- 1. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 620035: this compound (CSF) | MNG [mnglabs.labcorp.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.alz.washington.edu [files.alz.washington.edu]

- 6. This compound, CSF | MLabs [mlabs.umich.edu]

- 7. journals.plos.org [journals.plos.org]

- 8. researchgate.net [researchgate.net]

The Molecular Fallout of Elevated Succinyladenosine: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular consequences of elevated succinyladenosine. This whitepaper details the biochemical turmoil wrought by this metabolite, primarily associated with the rare autosomal recessive disorder, Adenylosuccinate Lyase (ADSL) deficiency. The guide provides a thorough examination of the underlying pathophysiology, quantitative data on metabolite accumulation, detailed experimental protocols, and visual representations of the affected signaling pathways.

The accumulation of this compound, along with succinylaminoimidazolecarboxamide riboside (SAICA riboside), in bodily fluids is the hallmark of ADSL deficiency.[1][2][3] This condition arises from mutations in the ADSL gene, which encodes for an enzyme crucial in two distinct steps of de novo purine (B94841) synthesis and the purine nucleotide cycle.[1][4] The resulting enzymatic block leads to a spectrum of severe neurological symptoms, including psychomotor retardation, seizures, and autistic features.[3]

This technical guide consolidates current knowledge to provide a foundational resource for professionals engaged in neurometabolic research and therapeutic development.

Data Presentation: Quantifying the Metabolic Disturbance

The clinical severity of ADSL deficiency often correlates with the ratio of this compound (S-Ado) to SAICA riboside (SAICAr) in the cerebrospinal fluid (CSF). The following tables summarize the quantitative data on the concentrations of these metabolites in patients with varying clinical phenotypes.

| Clinical Phenotype | S-Ado Concentration in CSF (µmol/L) | SAICAr Concentration in CSF (µmol/L) | S-Ado/SAICAr Ratio in CSF | Reference |

| Severe | 1.5 - 5.0 | 2.0 - 6.0 | ~1.0 | [1] |

| Moderate | 4.0 - 10.0 | 1.5 - 4.0 | 2.0 - 4.0 | [1] |

| Mild | 6.0 - 15.0 | 1.0 - 2.5 | >4.0 | [1] |

| Biological Fluid | S-Ado Concentration (µmol/L) | SAICAr Concentration (µmol/L) | Patient Phenotype | Reference |

| Urine | 100 - 500 | 150 - 600 | Severe/Moderate | [5][6] |

| Plasma | 1.0 - 5.0 | 1.5 - 7.0 | Severe/Moderate | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular consequences of elevated this compound, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Perturbation of Purine Metabolism in ADSL Deficiency.

Caption: Workflow for Succinylpurine Quantification.

Experimental Protocols

Quantification of this compound and SAICA riboside by HPLC

This protocol outlines a general method for the analysis of succinylpurines in biological fluids, synthesized from methodologies described in the literature.[3][7]

1. Sample Preparation:

-

Collect cerebrospinal fluid (CSF), urine, or plasma.

-

Deproteinize the sample by adding an equal volume of ice-cold 0.6 M perchloric acid.

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant and neutralize it with a solution of potassium carbonate.

-

Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.

-

The resulting supernatant is ready for HPLC analysis.

2. HPLC System and Conditions:

-

System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector or a mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 20% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or by mass spectrometry for higher sensitivity and specificity.

-

Quantification: Generate a standard curve using pure this compound and SAICA riboside standards of known concentrations. Peak areas from the patient samples are compared to the standard curve to determine the concentrations of the metabolites.

Neurotoxicity Assays of this compound

The following are representative protocols for assessing the potential neurotoxic effects of this compound and SAICA riboside on cultured neuronal cells.

1. Cell Culture:

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary rat cortical neurons.

-

Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM/F12 for SH-SY5Y, Neurobasal medium for primary neurons) supplemented with fetal bovine serum (for cell lines) or B27 supplement (for primary neurons), and antibiotics, in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability:

-

Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10 µM to 1 mM) and/or SAICA riboside for 24, 48, or 72 hours. Include a vehicle control (culture medium).

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

-

Plate and treat the cells as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

The amount of LDH released is proportional to the number of damaged cells.

4. Neurite Outgrowth Assay:

-

Plate primary cortical neurons or differentiated SH-SY5Y cells on plates coated with an appropriate substrate (e.g., poly-L-lysine).

-

Treat the cells with different concentrations of this compound and/or SAICA riboside.

-

After a defined period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

-

Immunostain the cells for a neuronal marker such as β-III tubulin.

-

Capture images using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software. A reduction in neurite outgrowth compared to control cells can indicate neurotoxicity.

Conclusion